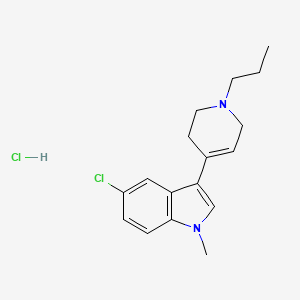
Di-1-propenyl sulfide, (Z,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-1-propenyl sulfide, (Z,Z)-: is an organic sulfide that is characterized by the presence of two prop-1-en-1-yl groups attached to a sulfur atom. This compound is a volatile constituent found in garlic and onions . It is known for its distinctive aroma and is used as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-1-propenyl sulfide, (Z,Z)- typically involves the reaction of prop-1-en-1-yl halides with hydrogen sulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods: On an industrial scale, di-1-propenyl sulfide, (Z,Z)- can be produced through the distillation of garlic oil, which contains a mixture of sulfur-containing compounds. The compound is then isolated and purified using techniques such as gas chromatography .
Chemical Reactions Analysis
Types of Reactions: Di-1-propenyl sulfide, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Di-1-propenyl sulfide, (Z,Z)- is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology and Medicine: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is a subject of research for its role in the health benefits associated with garlic consumption .
Industry: In the food industry, di-1-propenyl sulfide, (Z,Z)- is used as a flavoring agent to impart a garlic-like aroma to various food products .
Mechanism of Action
The mechanism by which di-1-propenyl sulfide, (Z,Z)- exerts its effects involves its interaction with cellular components. The compound can modify proteins and enzymes through the formation of disulfide bonds, affecting their function. It also interacts with cellular membranes, altering their permeability and leading to antimicrobial effects .
Comparison with Similar Compounds
Diallyl disulfide: Another sulfur-containing compound found in garlic, known for its antimicrobial properties.
Allyl methyl sulfide: A compound with a similar structure but different functional groups, also found in garlic and onions.
Uniqueness: Di-1-propenyl sulfide, (Z,Z)- is unique due to its specific configuration and the presence of two prop-1-en-1-yl groups. This configuration contributes to its distinct aroma and reactivity compared to other sulfur-containing compounds .
Properties
CAS No. |
37981-36-5 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
(Z)-1-[(Z)-prop-1-enyl]sulfanylprop-1-ene |
InChI |
InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3-,6-4- |
InChI Key |
RJDJXOBGMMKPMH-GLIMQPGKSA-N |
Isomeric SMILES |
C/C=C\S/C=C\C |
Canonical SMILES |
CC=CSC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


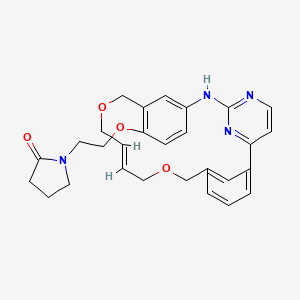
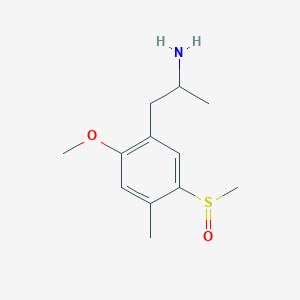



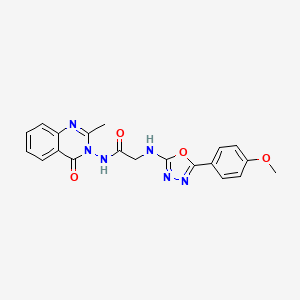
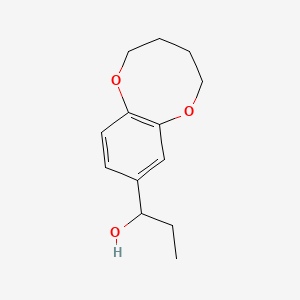
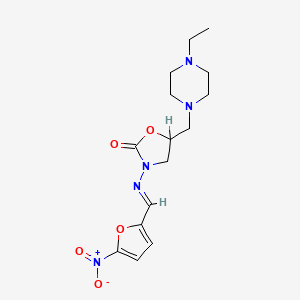
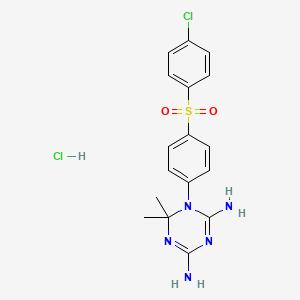
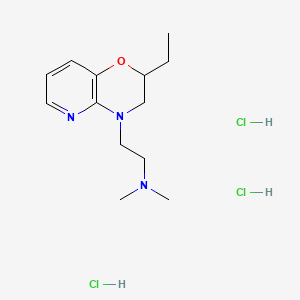


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)
